molecular formula C4H10N2O2 B15081701 Hydrazinecarboxylic acid, 2-methyl-, ethyl ester CAS No. 25726-31-2

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester

Cat. No.: B15081701
CAS No.: 25726-31-2
M. Wt: 118.13 g/mol
InChI Key: XXIJEABMFHPQON-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C5H12N2O2. It is a derivative of hydrazinecarboxylic acid, where the hydrogen atoms are replaced by a methyl group and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-methyl-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Hydrazinecarboxylic acid+Ethyl alcoholHydrazinecarboxylic acid, 2-methyl-, ethyl ester+Water\text{Hydrazinecarboxylic acid} + \text{Ethyl alcohol} \rightarrow \text{this compound} + \text{Water} Hydrazinecarboxylic acid+Ethyl alcohol→Hydrazinecarboxylic acid, 2-methyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with other molecules and influence biological processes.

Comparison with Similar Compounds

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester can be compared with other similar compounds, such as:

    Hydrazinecarboxylic acid, ethyl ester: This compound lacks the methyl group present in this compound, resulting in different chemical properties and reactivity.

    Hydrazinecarboxylic acid, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, leading to variations in its chemical behavior and applications.

Properties

CAS No.

25726-31-2

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

ethyl N-(methylamino)carbamate

InChI

InChI=1S/C4H10N2O2/c1-3-8-4(7)6-5-2/h5H,3H2,1-2H3,(H,6,7)

InChI Key

XXIJEABMFHPQON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC

Origin of Product

United States

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